5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(1E)-(hydroxyamino)methylidene]-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
The compound “5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(1E)-(hydroxyamino)methylidene]-4,5-dihydro-1,2-oxazole-3-carboxamide” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives often involve the exchange of chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The distinctive physical–chemical properties of TFMP derivatives are thought to be due to the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications
Enaminones as Synthesis Building Blocks
Enaminones in Antitumor and Antimicrobial Activities : Enaminones have been used as key intermediates in synthesizing a variety of compounds with potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized and reacted with active methylene compounds, leading to substituted pyridine derivatives. These compounds demonstrated inhibition effects on human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, a standard treatment. Additionally, their antimicrobial activity was also evaluated, showing the diverse applications of enaminones in scientific research (Riyadh, 2011).
Synthesis of Amino Acid-like Building Blocks
Regioselective Synthesis for Novel Building Blocks : The regioselective synthesis of novel achiral and chiral heterocyclic amino acid-like building blocks was developed using enaminones. Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates were prepared by reacting β-enamino ketoesters with hydroxylamine hydrochloride. The structural assignments of these compounds were confirmed using various spectroscopic techniques, highlighting the innovative synthesis methods for creating new compounds with potential applications in scientific research (Bruzgulienė et al., 2022).
Synthesis and Antimicrobial Activity of Heterocycles
Synthesis of Pyridothienopyrimidines and Pyridothienotriazines : The synthesis of 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their reaction with various compounds yielded pyrimidinones and triazinones. These compounds, upon testing, showed in vitro antimicrobial activities, showcasing the potential of these synthesized heterocycles in medical and pharmaceutical research (Abdel-rahman et al., 2002).
Mechanism of Action
Target of Action
The primary target of this compound is a receptor called CSF-IR . This receptor binds to a protein called macrophage colony-stimulating factor (M-CSF) , which is produced in large amounts by certain types of tumors .
Mode of Action
The compound works by blocking the CSF-IR receptor . By attaching to and blocking this receptor, the compound prevents the activity of M-CSF . This results in a decrease in the stimulation of immune cells called macrophages .
Biochemical Pathways
The blocking of the CSF-IR receptor disrupts the normal biochemical pathways that lead to the accumulation of macrophages in the joints . This disruption prevents the formation of outgrowths in the joint tissue, which are characteristic of certain types of tumors .
Result of Action
The result of the compound’s action is the prevention of tumor growth and a delay in the onset of symptoms of the disease . By blocking the activity of M-CSF, the compound helps to reduce the accumulation of macrophages and the formation of joint outgrowths .
Properties
IUPAC Name |
5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-N-[(Z)-hydroxyiminomethyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N5O3/c13-8-1-6(12(14,15)16)3-17-10(8)18-4-7-2-9(21-24-7)11(22)19-5-20-23/h1,3,5,7,23H,2,4H2,(H,17,18)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTKRDBWAABAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NC=NO)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(ON=C1C(=O)N/C=N\O)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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